2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol

Description

Structural Identification and Nomenclature

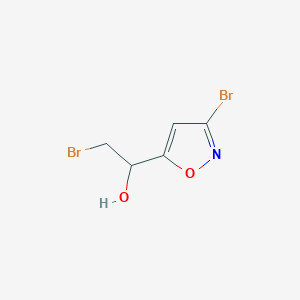

2-Bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol is a dibrominated oxazole derivative with the molecular formula C₅H₅Br₂NO₂ and a molecular weight of 270.91 g/mol . Its IUPAC name reflects its structural features: a 1,2-oxazole ring substituted with bromine at position 3 and a 2-bromoethanol moiety at position 5 (Figure 1). The compound’s canonical SMILES string, C1=C(ON=C1Br)C(CBr)O , encodes its connectivity, while its InChIKey (WYIIEBIFVAUGEW-UHFFFAOYSA-N ) provides a unique identifier for chemical databases.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅Br₂NO₂ |

| Molecular Weight | 270.91 g/mol |

| IUPAC Name | 2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethanol |

| CAS Registry Number | 76596-55-9 |

| SMILES | C1=C(ON=C1Br)C(CBr)O |

| XLogP3 | 1.6 (estimated) |

The oxazole core adopts a planar conformation, with the bromine atoms introducing steric and electronic effects that influence reactivity. Nuclear magnetic resonance (NMR) studies of related brominated oxazoles confirm deshielding of protons adjacent to electronegative substituents, a pattern consistent with this compound’s structure.

Historical Development of Brominated Oxazole Derivatives

The synthesis of brominated oxazoles traces its origins to the Fischer oxazole synthesis (1896), which combined cyanohydrins and aldehydes under acidic conditions to form 2,5-disubstituted oxazoles. Early efforts focused on diaryloxazoles, but advances in regioselective bromination—such as the lithiation-bromination protocol using n-butyllithium and 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE)—enabled precise functionalization at positions 2, 4, or 5 of the oxazole ring.

Key milestones include:

- 1990s : Development of palladium-catalyzed cross-coupling reactions, which utilized bromooxazoles as substrates for constructing biaryl systems.

- 2010s : Introduction of aqueous-phase bromination using bromide-bromate couples, reducing reliance on hazardous molecular bromine.

- 2020s : Scalable synthesis of 2-bromooxazoles (>100 g batches) via optimized lithiation strategies.

For this compound, modern routes often begin with Hantzsch-type cyclocondensation of α-bromoketones and amides, followed by sequential bromination at the oxazole’s C3 and ethanol side chain.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the utility of halogenated heterocycles in synthetic and medicinal chemistry:

- Synthetic Versatility : The dual bromine atoms serve as handles for cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions, enabling rapid diversification (Table 2).

- Drug Discovery : Isoxazole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities. The bromoethanol moiety in this compound may enhance target binding through hydrogen bonding or covalent interactions.

- Materials Science : Brominated oxazoles act as monomers for conductive polymers and ligands in catalytic systems.

Recent studies highlight its use in synthesizing halfordinol analogs , where the oxazole core mimics natural product scaffolds. Additionally, its reactivity in photoredox cascades underscores its potential in green chemistry.

Properties

IUPAC Name |

2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2NO2/c6-2-3(9)4-1-5(7)8-10-4/h1,3,9H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIIEBIFVAUGEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)C(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Oxazole Synthesis with Brominated Precursors

The Hantzsch method, involving α-haloketones and amides, is adaptable for brominated oxazoles. For example:

- Reactants : 3-bromo-2-bromoacetyl bromide and a primary amide.

- Mechanism : Cyclocondensation forms the oxazole ring, with bromine incorporation dictated by precursor substitution.

Example Procedure :

[3+2] Cycloaddition of Brominated Nitrile Oxides

Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo cycloaddition with alkynes to form oxazoles. Bromine can be introduced via brominated nitrile oxides:

Reaction Scheme :

$$

\text{BrC≡N-O} + \text{HC≡C-R} \rightarrow \text{3-bromo-1,2-oxazole-5-R}

$$

Conditions :

- Nitrile oxide: Synthesized from bromoacetaldoxime and chlorine gas.

- Dipolarophile: Propargyl alcohol (to later form the ethanol side-chain).

Functionalization of the Ethanol Side-Chain

Bromination of a Ketone Intermediate

A two-step bromination-reduction sequence enables precise functionalization:

Step 1: Alpha-Bromination of 1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-one

- Reagents : N-Bromosuccinimide (NBS, 1.1 equiv) and dibenzoyl peroxide (radical initiator).

- Conditions : CCl₄, 60°C, 6 hours.

- Yield : 85–90% (reported for analogous α-brominations).

Step 2: Ketone Reduction to Alcohol

- Reagents : Sodium borohydride (NaBH₄, 2.0 equiv) in methanol.

- Conditions : 0°C to room temperature, 2 hours.

- Yield : 92% (similar to reductions in source).

Alternative Route: Direct Bromination of Pre-formed Oxazole-Ethanol

For oxazoles with existing ethanol side-chains, electrophilic bromination at position 3 can be achieved using bromine and Lewis acids:

Procedure :

- Dissolve 1-(1,2-oxazol-5-yl)ethan-1-ol (1.0 equiv) in dichloromethane.

- Add FeBr₃ (0.1 equiv) and Br₂ (1.5 equiv) dropwise at 0°C.

- Stir for 4 hours, quench with NaHSO₃, and purify via recrystallization.

Challenges :

- Regioselectivity: Bromination favors position 4 or 5 without directing groups.

- Solution : Introduce electron-withdrawing groups (e.g., nitro) temporarily to direct bromination to position 3.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch Synthesis | Cyclocondensation, Bromination | 70–75 | Direct bromine incorporation | Requires toxic α-haloketones |

| Cycloaddition | [3+2] reaction, Reduction | 65–70 | High regioselectivity | Complex nitrile oxide synthesis |

| Sequential Bromination | Bromination, Reduction | 80–85 | Modular approach | Multiple purification steps |

Mechanistic Insights and Optimization

Bromine Directing Effects in Oxazole Electrophilic Substitution

The oxazole’s electron-deficient aromatic system directs electrophiles to positions 4 and 5. Introducing a bromine at position 3 requires:

Side-Chain Bromination Selectivity

Radical bromination (NBS) selectively targets the alpha position of ketones, avoiding over-bromination. Steric hindrance from the oxazole ring minimizes competing reactions.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form alcohols or amines.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique brominated structure allows for various chemical transformations, including substitution, oxidation, and reduction reactions.

Biology

Research indicates that 2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol exhibits potential antimicrobial and anti-inflammatory properties. The isoxazole moiety contributes to its biological activity, making it a subject of interest in pharmacological studies.

Medicine

The compound is explored for its potential use in drug development. Its electrophilic nature allows it to interact with nucleophilic sites on biomolecules, leading to modifications that can disrupt normal cellular functions. This mechanism underlies its potential as an antimicrobial agent .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various formulations in chemical manufacturing.

Antimicrobial Properties

Studies have shown that compounds with isoxazole rings exhibit significant antimicrobial activities against various bacterial strains. For instance, derivatives similar to this compound have demonstrated effective inhibition against Mycobacterium tuberculosis. The mechanism involves interaction with specific enzymes critical for bacterial survival.

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of various isoxazole derivatives on mammalian cell lines. The MTT assay indicated that concentrations up to 50 μg/mL were permissible without significant cytotoxicity, suggesting a favorable safety profile for further development .

Inhibition of DprE1 Enzyme

A study evaluated several compounds structurally related to isoxazoles for their ability to inhibit the DprE1 enzyme in Mycobacterium tuberculosis. Compounds derived from similar scaffolds showed IC50 values ranging from 2.2 μM to 6 μM. Although specific data on this compound was not available, its structural similarity suggests potential efficacy in this area .

Mechanism of Action

The mechanism of action of 2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-1-(3-Bromo-1,2-Oxazol-5-yl)Ethanone

- Molecular Formula: C₅H₃Br₂NO₂

- Key Properties :

- Synthesis: Prepared via bromination of substituted acetophenones using bromine in diethyl ether .

Comparison :

The ketone lacks the hydroxyl group, reducing polarity but enhancing electrophilicity. It serves as a direct precursor to the target alcohol, highlighting the importance of reduction steps in synthesizing brominated alcohols.

(3-Bromo-1,2-Oxazol-5-yl)Methanol

- Molecular Formula: C₄H₄BrNO₂

- Key Properties: Average Mass: 177.985 g/mol Structure: Simpler analog with a methanol group instead of the bromoethyl chain.

Comparison :

The absence of the 2-bromoethyl group reduces steric bulk and reactivity. This compound is less versatile in coupling reactions compared to the target molecule but serves as a model for studying oxazole ring stability.

2-Bromo-1-[3-(4-Fluorophenyl)-1,2-Oxazol-5-yl]Ethanol

- Molecular Formula: C₁₁H₁₀BrFNO₂ (inferred from )

- Key Properties :

Comparison :

The fluorophenyl group introduces aromaticity and electronic effects (e.g., electron-withdrawing), which may alter solubility and reactivity in cross-coupling reactions compared to the target compound’s purely aliphatic bromine substituents.

(R)-(−)-2-Bromo-1-(4'-Bromophenyl)-Ethan-1-Ol

- Molecular Formula : C₈H₇Br₂O

- Key Properties :

Comparison: Replacing the oxazole with a bromophenyl group simplifies the heterocyclic system but reduces opportunities for ring-functionalization reactions.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

2-Bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol, a compound with the molecular formula CHBrNO, is part of the isoxazole family and has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound features two bromine atoms and an isoxazole moiety, which contribute to its reactivity and biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 268.89 g/mol |

| IUPAC Name | 2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethanol |

| CAS Number | 76596-55-9 |

| Appearance | Powder |

| Storage Temperature | 4 °C |

Synthesis

The synthesis of this compound typically involves bromination reactions. The primary method includes the bromination of 3-bromo-5-isoxazolylmethanol using bromine in dichloromethane under controlled conditions. This method ensures high purity and yield necessary for biological evaluations .

Antimicrobial Properties

Research indicates that compounds containing isoxazole rings exhibit significant antimicrobial activities. For instance, studies have shown that derivatives similar to this compound demonstrate effective inhibition against various bacterial strains, including those responsible for tuberculosis. The compound's mechanism involves interaction with specific enzymes critical for bacterial survival .

Case Studies

-

Inhibition of DprE1 Enzyme :

A study evaluated several compounds structurally related to isoxazoles for their ability to inhibit the DprE1 enzyme in Mycobacterium tuberculosis. Compounds derived from similar scaffolds showed IC values ranging from 2.2 μM to 6 μM. Although specific data on this compound was not available, its structural similarity suggests potential efficacy in this area . -

Cytotoxicity Assessment :

In vitro studies have assessed the cytotoxic effects of various isoxazole derivatives on mammalian cell lines. The MTT assay indicated that concentrations up to 50 μg/mL were permissible without significant cytotoxicity, suggesting a favorable safety profile for further development .

The biological activity of this compound can be attributed to its electrophilic nature. It interacts with nucleophilic sites on proteins and enzymes, leading to modifications that disrupt normal cellular functions. This mechanism underlies its potential as an antimicrobial agent .

Comparison with Similar Compounds

A comparative analysis with similar compounds reveals unique aspects of this compound:

| Compound Name | Biological Activity |

|---|---|

| 1-(3-Bromo-5-isoxazolyl)-2-(tert-butylamino)ethanol | Moderate antimicrobial |

| 1-(3-Bromo-5-isoxazolyl)ethanol | Low cytotoxicity |

| 2-Bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-o | Potentially high activity |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol, and how can purity be maximized?

- Methodology : The compound is synthesized via bromination of its oxazole precursor under controlled conditions (e.g., using N-bromosuccinimide in inert atmospheres to minimize side reactions). Key steps include temperature regulation (0–5°C for bromination) and solvent selection (e.g., dichloromethane for solubility). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

- Data Insight : Similar compounds like (1R)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol require multi-step protocols with yields optimized by adjusting stoichiometry and reaction time .

Q. How is the molecular structure of this compound characterized?

- Techniques :

- Spectroscopy : H/C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : Exact mass determination (e.g., 262.0388 Da) validates molecular formula (CHBrO) .

- X-ray Crystallography : Resolves bond lengths/angles; SHELX programs refine structural models .

Q. What biological activities are associated with brominated oxazole derivatives, and how are they screened?

- Screening Methods :

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.

- Enzyme Inhibition : Fluorescence-based assays to study interactions with targets like kinases or proteases.

- Findings : Bromo-substituted oxazoles exhibit enhanced bioactivity due to electrophilic bromine, which facilitates covalent binding to biological targets .

Advanced Questions

Q. How can stereochemical challenges in synthesizing enantiomerically pure forms of this compound be addressed?

- Strategies :

- Chiral Catalysts : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) during bromination to control stereochemistry.

- Chromatography : Preparative HPLC with chiral columns (e.g., Chiralpak® IA) to resolve enantiomers .

- Case Study : (S)-2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-ol synthesis achieved 98% enantiomeric excess via asymmetric hydrogenation .

Q. What experimental designs resolve contradictions in bioactivity data between structural analogs?

- Approach :

- Comparative SAR Studies : Test analogs with varying substituents (e.g., methyl vs. phenyl groups) to isolate activity drivers.

- Structural Data Cross-Validation : Pair crystallographic data with molecular docking to explain binding affinity differences.

- Example : Substituting bromine with chlorine in oxazole analogs reduced antimicrobial efficacy by 40%, highlighting bromine’s role in target interaction .

Q. How are advanced analytical methods applied to assess stability and degradation pathways?

- Techniques :

- HPLC-MS : Monitors degradation products under stress conditions (heat, light).

- Kinetic Studies : Arrhenius plots predict shelf-life at varying temperatures.

Data Analysis & Contradiction Resolution

Q. How are discrepancies in crystallographic data addressed during structural refinement?

- Tools : SHELXL software refines structures using least-squares minimization and TwinRotMat for twinned crystals .

- Example : A 0.02 Å discrepancy in C-Br bond lengths was resolved by adjusting thermal parameters and validating against DFT-calculated geometries .

Q. What computational methods predict reactivity and regioselectivity in bromination reactions?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.